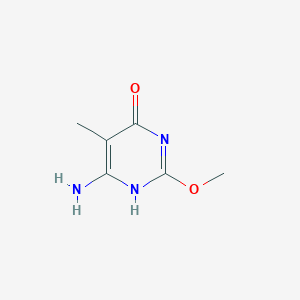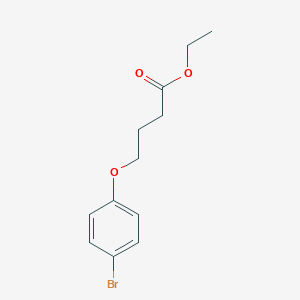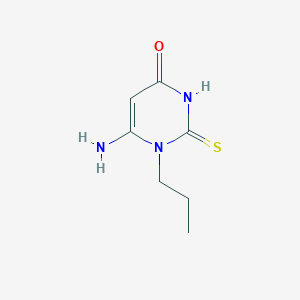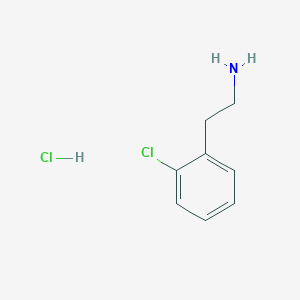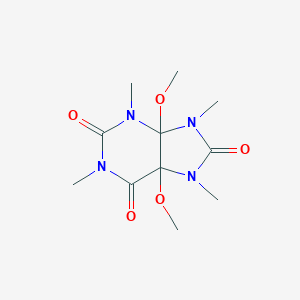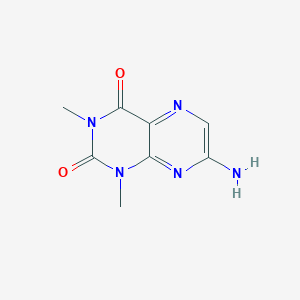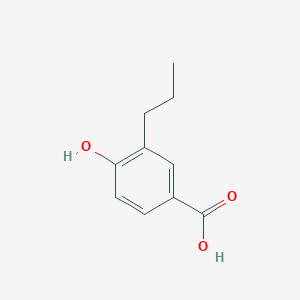
4-Hydroxy-3-propylbenzoic acid
概要
説明
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-propylbenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH), a propyl group (CH2CH2CH3), and a carboxyl group (COOH) . The InChI string representation of the molecule isInChI=1S/C10H12O3/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6,11H,2-3H2,1H3, (H,12,13) . Physical And Chemical Properties Analysis
4-Hydroxy-3-propylbenzoic acid has several computed properties. It has a molecular weight of 180.20 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 57.5 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound also has three rotatable bonds .科学的研究の応用
1. Anti-inflammatory Activity
4-Hydroxy-3-propylbenzoic acid has been identified as a novel 5-lipoxygenase inhibitor with potential for treating inflammatory bowel disease. Its chemical synthesis and pharmacological properties suggest its applicability in anti-inflammatory therapies (LeMahieu et al., 1994).
2. Biotechnological Applications
This compound has emerged as a promising intermediate in the production of value-added bioproducts with diverse applications in food, cosmetics, pharmacy, and as fungicides. Advances in biosynthetic techniques and metabolic engineering approaches have facilitated its use in the biosynthesis of various industrially relevant compounds (Wang et al., 2018).
3. Food Safety Analysis
It has been used in developing high-performance liquid chromatography-tandem mass spectrometry methods for the quantification of parabens in food. This demonstrates its utility in ensuring food safety and quality control (Cao et al., 2013).
4. Metabolism and Biotransformation Studies
Research on the metabolism of parabens by human liver microsomes and plasma has been conducted, illustrating its role in understanding human exposure and metabolic pathways of various parabens (Abbas et al., 2010).
5. Dermal Absorption and Hydrolysis
Studies on dermal absorption and hydrolysis of parabens, to which 4-Hydroxy-3-propylbenzoic acid is structurally related, have been conducted, providing insights into its potential effects and metabolism upon dermal exposure (Jewell et al., 2007).
6. Encapsulation and Controlled Release
The compound has been used in the study of encapsulating flavor molecules, such as vanillic acid, into layered inorganic nanoparticles. This research is relevant to controlled release technologies in the food industry (Hong et al., 2008).
7. Sustainable Biotechnological Production
The compound is integral in research focused on sustainable production of aromatic compounds. Specifically, its role in the engineering of Pseudomonas taiwanensis for producing 4-hydroxybenzoate from various carbon sources highlights its significance in reducing dependency on fossil resources (Lenzen et al., 2019).
8. Adipocyte Differentiation Research
Research on parabens, related to 4-Hydroxy-3-propylbenzoic acid, has shown their role in promoting adipocyte differentiation. This is key in understanding the potential health impacts of parabens and related compounds (Hu et al., 2013).
9. Chemical Analysis and Quality Control
The development of analytical methods for determining parabens in various products, including pharmaceuticals and cosmetics, has utilized 4-Hydroxy-3-propylbenzoic acid derivatives. This is significant in quality control and regulatory compliance (Mahuzier et al., 2001).
作用機序
Target of Action
4-Hydroxy-3-propylbenzoic acid, a derivative of 4-Hydroxybenzoic acid (4-HBA), is a phenolic compound . Phenolic compounds like 4-HBA are known to have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . .
Mode of Action
It’s parent compound, 4-hba, is known to be converted into 3,4-dihydroxybenzoic acid by the enzyme 4-hydroxybenzoate 3-monooxygenase poba from pseudomonas aeruginosa . This suggests that 4-Hydroxy-3-propylbenzoic acid may also undergo similar enzymatic transformations.
Biochemical Pathways
4-HBA, from which 4-Hydroxy-3-propylbenzoic acid is derived, is a key intermediate in the microbial shikimate pathway . This pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds . It’s plausible that 4-Hydroxy-3-propylbenzoic acid might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the bioavailability of hydroxybenzoic acids is influenced by oral delivery
Result of Action
Hydroxybenzoic acids, in general, are known to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
特性
IUPAC Name |
4-hydroxy-3-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIALYGTOMKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-propylbenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the presence of 4-Hydroxy-3-propylbenzoic acid contribute to the observed bioactivity of Brassica tournefortii extracts?
A: While the study [] highlights the presence of 4-Hydroxy-3-propylbenzoic acid alongside other phenolic compounds in Brassica tournefortii, it doesn't directly investigate the individual bioactivity of this specific compound. The observed anticancer, antidiabetic, and anti-inflammatory activities of the extracts are likely attributed to a synergistic effect of various phytochemicals, including but not limited to 4-Hydroxy-3-propylbenzoic acid. Further research isolating and testing this compound is needed to determine its specific contribution to the overall bioactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)
![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)
